molecular formula C15H19N3O2 B6497903 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine CAS No. 1405820-87-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine

Cat. No. B6497903
CAS RN: 1405820-87-2
M. Wt: 273.33 g/mol
InChI Key: BTVKTKJHRMGOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine (NDPMA) is a synthetic pyrimidine derivative that has been used in a variety of scientific research applications. NDPMA has shown to have a range of biochemical and physiological effects, as well as a variety of advantages and limitations for laboratory experiments.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine has been used in a variety of scientific research applications, including in the study of cell signaling pathways, cancer research, and neurological research. This compound has been used to study the role of the PI3K/Akt signaling pathway in cancer cells, as well as to study the effects of this compound on the regulation of gene expression in neuronal cells. This compound has also been used to study the effects of this compound on the expression of specific genes in cancer cells.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine works by binding to and activating the PI3K/Akt signaling pathway. This pathway is involved in a variety of cellular processes, including cell proliferation and apoptosis. Activation of this pathway by this compound results in the activation of downstream signaling molecules, such as Akt and mTOR. Activation of these molecules leads to the regulation of gene expression, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce cell proliferation and inhibit apoptosis in cancer cells. This compound has also been shown to regulate gene expression in neuronal cells, leading to the regulation of neuronal development and plasticity. This compound has also been shown to have an anti-inflammatory effect, as well as an effect on the regulation of immune cell activity.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine has a number of advantages for laboratory experiments. This compound is relatively easy to synthesize, and it is relatively stable in a variety of different conditions. This compound is also relatively non-toxic, making it safe to use in laboratory experiments. However, this compound also has a few limitations. This compound is not very soluble in water, making it difficult to use in aqueous solutions. This compound also has a relatively short half-life, making it difficult to use in long-term experiments.

Future Directions

The future of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine research is promising. This compound has already been used in a variety of scientific research applications, and there is potential for further applications in the future. For example, this compound could be used to study the role of the PI3K/Akt signaling pathway in other diseases, such as Alzheimer’s disease and Parkinson’s disease. This compound could also be used to study the effects of this compound on gene expression in other cell types, such as immune cells. This compound could also be used to study the effects of this compound on other biochemical and physiological processes, such as metabolism and inflammation.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine can be synthesized through a two-step process. The first step involves the reaction of 2-(3,4-dimethoxyphenyl)ethanol with 2-chloro-4-methylpyrimidine in the presence of a base, such as pyridine. This reaction results in the formation of the desired this compound product. The second step involves the purification of the this compound product through distillation.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11-6-8-16-15(18-11)17-9-7-12-4-5-13(19-2)14(10-12)20-3/h4-6,8,10H,7,9H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVKTKJHRMGOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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